molecular formula C21H20N4O4S2 B2421119 (Z)-3-(furan-2-ylmethyl)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 500274-88-4

(Z)-3-(furan-2-ylmethyl)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2421119
CAS No.: 500274-88-4
M. Wt: 456.54
InChI Key: MPYGNNPTRJPURN-YBEGLDIGSA-N
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Description

(Z)-3-(furan-2-ylmethyl)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C21H20N4O4S2 and its molecular weight is 456.54. The purity is usually 95%.
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Properties

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[2-(2-methoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S2/c1-13-5-6-17-23-18(22-7-9-28-2)15(19(26)24(17)11-13)10-16-20(27)25(21(30)31-16)12-14-4-3-8-29-14/h3-6,8,10-11,22H,7,9,12H2,1-2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYGNNPTRJPURN-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCCOC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCCOC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(furan-2-ylmethyl)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a derivative of thiazolidinone, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its ability to interact with various biological targets. The presence of the furan and pyridopyrimidine moieties suggests potential interactions with enzymes and receptors involved in several disease pathways.

1. Antioxidant Activity

Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. For instance, compounds similar to the one have shown EC50 values ranging from 0.11 to 4.24 µM against various cancer cell lines (MCF-7, A2780, HT-29), demonstrating their capacity to inhibit lipid peroxidation effectively .

2. Anticancer Potential

The anticancer activity of thiazolidinone derivatives has been extensively studied. In particular, certain derivatives have been reported to exhibit selective cytotoxicity against cancer cells while sparing normal cells. For example, specific thiazolidinones demonstrated an IC50 value as low as 0.16 µM against breast cancer cell lines and showed selectivity indices ranging from 3 to 15 against tumor cells compared to normal fibroblasts .

3. Diabetes Management

Recent studies have highlighted the potential of thiazolidinone derivatives in managing diabetes-related complications. One derivative was found to inhibit aldose reductase (ALR2) effectively, leading to improved blood glucose and insulin levels in diabetic rat models . This suggests a mechanism by which these compounds could mitigate diabetic cataracts through inhibition of the polyol pathway.

4. Anti-HIV Activity

In silico studies involving molecular docking have been conducted to assess the interaction of thiazolidinone derivatives with HIV proteins, particularly gp41. Although some compounds showed promising binding affinities, they were ultimately found to be cytotoxic to host cells at concentrations that would be required for antiviral efficacy . This highlights a critical challenge in developing safe and effective anti-HIV therapies from this class of compounds.

Research Findings and Case Studies

StudyCompoundBiological ActivityKey Findings
Thiazolidinone DerivativesAntioxidantEC50 values between 0.11–4.24 µM against cancer cell lines
Compound 6eDiabetes ManagementSignificant ALR2 inhibition; improved metabolic parameters in diabetic rats
Various ThiazolidinonesAnti-HIVEffective binding to gp41 but high cytotoxicity; no anti-HIV activity observed

Scientific Research Applications

Structural Features

The compound features a thioxothiazolidin core, which is known for its biological activity, coupled with a pyrido[1,2-a]pyrimidin moiety that enhances its pharmacological profile. The presence of furan and methoxyethyl groups contributes to its unique reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit notable antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains, as thiazolidinones are known for their ability to disrupt bacterial cell wall synthesis and function. Studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, making this compound a candidate for further investigation in antimicrobial therapy .

Anticancer Properties

The thioxothiazolidin framework has been associated with anticancer activity. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The specific functional groups present in (Z)-3-(furan-2-ylmethyl)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one may enhance its interaction with cancer cell targets, warranting further exploration in cancer research .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Enzyme inhibition studies on related thiazolidinones have shown that they can modulate enzyme activity, which is crucial for developing therapeutic agents targeting metabolic disorders or diseases characterized by enzyme dysregulation .

Neuroprotective Effects

Preliminary studies suggest that compounds featuring furan and thiazolidine moieties could exhibit neuroprotective properties. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a key role. The antioxidant potential of such compounds could be investigated to assess their viability as neuroprotective agents .

Table of Related Compounds and Their Applications

Compound NameStructureApplication AreaReference
5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazoleStructureAntimicrobial
Thiazolidine derivativesStructureAnticancer
Pyrido[1,2-a]pyrimidinesStructureEnzyme inhibition
Furan-containing compoundsStructureNeuroprotection

Notable Research Findings

  • A study highlighted the synthesis of thiazolidinone derivatives demonstrating significant antimicrobial activity against resistant bacterial strains .
  • Research on pyrido[1,2-a]pyrimidine derivatives showed promising results in inhibiting specific kinases involved in cancer progression .
  • Investigations into the antioxidant properties of furan derivatives revealed their potential in protecting neuronal cells from oxidative damage .

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